Nocardicin D

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-[4-[2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoacetyl]phenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O9/c24-16(22(31)32)9-10-35-15-7-3-13(4-8-15)19(28)20(29)25-17-11-26(21(17)30)18(23(33)34)12-1-5-14(27)6-2-12/h1-8,16-18,27H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/t16-,17+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZHIGKJGFPGRN-FGTMMUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210368 |

Source

|

| Record name | Nocardicin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61425-17-0 |

Source

|

| Record name | 1-Azetidineacetic acid, 3-[[[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61425-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061425170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardicin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Nocardicin D

This guide provides a comprehensive technical overview of the discovery and isolation of Nocardicin D, a member of the novel class of monocyclic β-lactam antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational microbiology, fermentation, and detailed downstream processing that led to the characterization of this unique natural product. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Introduction: The Dawn of the Monobactams

The mid-1970s marked a pivotal era in antibiotic research with the discovery of the nocardicin family of antibiotics. These compounds were the first identified naturally occurring monocyclic β-lactams, distinguishing them from the well-established bicyclic structures of penicillins and cephalosporins.[1] The producing organism, a strain of actinomycetes designated Nocardia uniformis subsp. tsuyamanensis (ATCC 21806), was isolated from a soil sample in Tsuyama City, Japan.[2][3] While Nocardicin A was the most abundant and initially characterized compound, further investigation of the fermentation broth revealed a suite of related metabolites, including Nocardicin D.[4][5]

This guide will focus specifically on the methodologies and scientific rationale that enabled the discovery and isolation of Nocardicin D, offering a detailed protocol for its purification and preliminary characterization.

The Producing Microorganism and Fermentation

The foundation of Nocardicin D production lies in the cultivation of Nocardia uniformis subsp. tsuyamanensis. Understanding the optimal conditions for the growth of this actinomycete and its production of secondary metabolites is paramount.

Strain Maintenance and Inoculum Development

For consistent production, the Nocardia uniformis strain is maintained on a suitable solid medium, such as ISP2 agar, and incubated at 28°C.[6] Seed cultures are then prepared by transferring a colony from the solid medium to a liquid medium, like tryptic soy broth (TSB), and incubating for a sufficient period to achieve logarithmic growth.[6] This seed culture serves as the inoculum for the main production fermentation.

Production Fermentation

The production of nocardicins is carried out in a specialized fermentation medium designed to support robust growth and secondary metabolite biosynthesis. A typical fermentation medium for Nocardia uniformis to produce nocardicins includes:

| Component | Concentration (g/L) | Purpose |

| Peptone | 10 | Complex nitrogen source |

| Yeast Extract | 4 | Source of vitamins and growth factors |

| KH₂PO₄ | 10 | Buffering agent and phosphorus source |

| Na₂HPO₄ | 4 | Buffering agent and phosphorus source |

| MgSO₄ | 2.4 | Source of magnesium ions, a cofactor for many enzymes |

| Glycine | 2 | Precursor for the β-lactam ring |

| Soluble Starch | 20 | Primary carbon source |

| L-Tyrosine | 1 | Precursor for the p-hydroxyphenylglycine units |

| L-Methionine | 0.075 | Precursor for the homoserine side chain |

| Trace Minerals | 2 mL | Provides essential micronutrients |

Table 1: Composition of a typical nocardicin fermentation medium.[6]

The fermentation is typically conducted at 30°C for an extended period, often up to 120 hours, to allow for the accumulation of the nocardicin compounds in the culture broth.[7]

The Discovery and Isolation of Nocardicin D: A Step-by-Step Protocol

The discovery of Nocardicin D was a direct result of the careful analysis of the fermentation broth of Nocardia uniformis subsp. tsuyamanensis, which was found to contain several bioactive compounds.[4][5] The isolation process involves a multi-step purification strategy designed to separate the different nocardicin analogues based on their physicochemical properties.

The following protocol is based on the methods described for the separation of the various nocardicins from the culture broth.[4][5]

Broth Harvesting and Initial Extraction

-

Centrifugation: The fermentation broth is first centrifuged to separate the mycelial biomass from the supernatant containing the dissolved nocardicins.

-

Acidification and Solvent Extraction: The clarified supernatant is acidified to a low pH (e.g., pH 2-3) to protonate the acidic nocardicin molecules, making them more soluble in organic solvents. This is followed by extraction with a water-immiscible organic solvent, such as ethyl acetate. This step is crucial for the initial concentration and purification of the nocardicins from the aqueous broth.

Chromatographic Separation

The crude extract obtained from the solvent extraction is a mixture of several nocardicin compounds. Column chromatography is employed for their separation.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. This initial chromatographic step separates the nocardicins into different fractions based on their polarity.

-

Further Chromatographic Refinements: The fractions containing the less polar nocardicins, including Nocardicin D, are further purified using additional chromatographic techniques. This may involve repeated silica gel chromatography with different solvent systems or the use of other stationary phases like Sephadex LH-20 for size-exclusion chromatography.

The following diagram illustrates the general workflow for the discovery and isolation of Nocardicin D:

Physicochemical Characterization of Nocardicin D

Once isolated, Nocardicin D was subjected to a series of physicochemical analyses to determine its structure and properties. These analyses, as reported in the original literature, would have included techniques such as:

-

UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance, providing information about the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the characteristic β-lactam carbonyl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

While the specific spectral data for Nocardicin D is detailed in the primary literature, a summary of its key physicochemical properties is presented below, in comparison to the well-characterized Nocardicin A.

| Property | Nocardicin A | Nocardicin D |

| Molecular Formula | C₂₃H₂₄N₄O₉ | C₂₃H₂₅N₃O₈ |

| Molecular Weight | 500.46 g/mol | 487.46 g/mol |

| Appearance | Colorless crystals | Data not readily available |

| Solubility | Soluble in methanol, dimethyl sulfoxide | Data not readily available |

Table 2: Physicochemical properties of Nocardicin A and Nocardicin D.

Biological Activity and Mechanism of Action

The nocardicins, as a class, exhibit antibacterial activity primarily against Gram-negative bacteria, including strains of Pseudomonas aeruginosa and Proteus species.[2][8] Their unique monocyclic β-lactam structure confers resistance to many common β-lactamases, which are enzymes produced by bacteria to inactivate traditional β-lactam antibiotics.[9]

Mechanism of Action

The mechanism of action of nocardicins is analogous to that of other β-lactam antibiotics: they inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer. The inhibition of PBPs leads to a weakening of the cell wall and ultimately to cell lysis.

Specific Activity of Nocardicin D

Detailed studies on the specific antibacterial spectrum and minimum inhibitory concentration (MIC) values of Nocardicin D are not as widely available in the public domain as those for Nocardicin A. This represents a potential area for further research to fully understand the structure-activity relationships within the nocardicin family. The subtle structural differences between Nocardicin A and Nocardicin D likely result in a nuanced difference in their PBP binding affinities and, consequently, their antibacterial efficacy against different bacterial species.

Conclusion and Future Perspectives

The discovery and isolation of Nocardicin D, alongside its better-known counterpart Nocardicin A, was a landmark achievement in the field of natural product chemistry and antibiotic research. The methodologies employed, from the careful cultivation of Nocardia uniformis subsp. tsuyamanensis to the multi-step chromatographic purification, exemplify the rigorous process of natural product drug discovery.

While Nocardicin A has been the primary focus of subsequent research, the existence of Nocardicin D and other analogues highlights the biosynthetic versatility of the producing organism and offers a platform for further investigation into the structure-activity relationships of monocyclic β-lactam antibiotics. Future research into the specific biological activity and mechanism of action of Nocardicin D could provide valuable insights for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

-

Hosoda, J., Konomi, T., Tani, N., Aoki, H., & Imanaka, H. (1977). Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis. Agricultural and Biological Chemistry, 41(10), 2013-2020. [Link]

-

Gunsior, M., Schirch, V., & Townsend, C. A. (2004). Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis. Journal of Bacteriology, 186(19), 6427–6436. [Link]

-

Kurita, M., Jomon, K., Komori, T., Miyairi, N., Aoki, H., Kuge, S., Kamiya, T., & Imanaka, H. (1976). ISOLATION AND CHARACTERIZATION OF NOCARDICIN B. The Journal of Antibiotics, 29(11), 1243-1245. [Link]

-

Aoki, H., Sakai, H., Kohsaka, M., Konomi, T., Hosoda, J., Kubochi, Y., Iguchi, E., & Imanaka, H. (1976). Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization. The Journal of antibiotics, 29(5), 492–500. [Link]

-

Kelly, W. L., & Townsend, C. A. (2005). Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis. Journal of Bacteriology, 187(2), 739–743. [Link]

-

Nishida, M., Mine, Y., Nonoyama, S., Kojo, H., Goto, S., & Kuwahara, S. (1977). Nocardicin A, a new monocyclic beta-lactam antibiotic. III. In vitro evaluation. The Journal of antibiotics, 30(11), 917–925. [Link]

-

Lin, Y. C., Lin, C. H., Chen, Y. H., & Lu, P. L. (2018). Influence of various factors on antimicrobial activity of nocardicin A and carbenicillin. Journal of Microbiology, Immunology and Infection, 51(4), 466-473. [Link]

-

Decuyper, D., Jukič, M., & Sosič, I. (2020). Nocardicins isolated from Nocardia uniformis. In ResearchGate. [Link]

-

Nishida, M., Mine, Y., Nonoyama, S., & Kojo, H. (2018). (PDF) Nocardicin A, a new monocyclic β-lactam antibiotic. III. In vitro evaluation. ResearchGate. [Link]

-

McTaggart, L. R., Richardson, S. E., Witkowska, M., & Zhang, S. X. (2015). Antimicrobial Susceptibility among Clinical Nocardia Species Identified by Multilocus Sequence Analysis. Antimicrobial Agents and Chemotherapy, 59(4), 2026–2034. [Link]

- Google Patents. (n.d.). Process for the production of nocardicin a.

-

Tan, Y., Tan, R., Kuang, Y., Li, J., & Li, R. (2017). Susceptibility profiles of Nocardia spp. to antimicrobial and antituberculotic agents detected by a microplate Alamar Blue assay. Scientific Reports, 7, 43679. [Link]

-

Wikipedia. (2023, December 28). Nocardicin A. In Wikipedia. [Link]

-

Wang, P., Li, Y., & Li, X. (2019). Species Distribution And Antibiotic Susceptibility Of Nocardia Isolates From Yantai, China. Infection and Drug Resistance, 12, 3637–3644. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nocardicin A. Retrieved January 14, 2026, from [Link]

-

O'Callaghan, C. H., & Sykes, R. B. (1979). Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases. The Journal of antibiotics, 32(12), 1233–1238. [Link]

-

Mine, Y., Nonoyama, S., Kojo, H., & Nishida, M. (1977). Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation. The Journal of antibiotics, 30(11), 932–937. [Link]

-

Germ AI. (n.d.). Nocardia uniformis. Retrieved January 14, 2026, from [Link]

-

Hosoda, J., Konomi, T., Tani, N., Aoki, H., & Imanaka, H. (1977). Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis | Semantic Scholar [semanticscholar.org]

- 6. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Monocyclic β-Lactam: An In-Depth Guide to the Biosynthesis of Nocardicin D in Nocardia uniformis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing Nature's Antibiotic Scaffolds

The relentless rise of antibiotic resistance necessitates a perpetual search for novel antimicrobial agents. Among the vast arsenal of natural products, the β-lactam antibiotics stand as a cornerstone of modern medicine. While the bicyclic penicillins and cephalosporins are renowned, the monocyclic β-lactams, or monobactams, represent a structurally distinct and clinically significant class. Nocardicin A, produced by the actinomycete Nocardia uniformis, was the first member of this family to be discovered and is notable for its activity against a range of Gram-negative bacteria[1][2]. The producing organism, Nocardia uniformis subsp. tsuyamanensis ATCC 21806, elaborates a family of related compounds, including Nocardicin D[3][4]. This technical guide provides a comprehensive exploration of the biosynthetic pathway of Nocardicin D, dissecting the genetic and enzymatic machinery responsible for its creation. Understanding this intricate process offers a roadmap for potential bioengineering strategies to generate novel antibiotic candidates.

I. The Nocardicin Gene Cluster: A Coordinated Assembly Line

The genetic blueprint for nocardicin biosynthesis is encoded within a dedicated gene cluster in the Nocardia uniformis genome[5][6]. This cluster is a paradigm of efficiency, housing the genes for precursor synthesis, core scaffold assembly, tailoring modifications, and regulation in a contiguous region.

| Gene(s) | Proposed Function | Reference |

| nocA, nocB | Non-ribosomal peptide synthetases (NRPS) | [5][7] |

| nocF, nocG, nocN | Biosynthesis of p-hydroxyphenylglycine (pHPG) | [5] |

| nat, nocJ, nocL | Tailoring enzymes | [5] |

| nocR | Positive transcriptional regulator | [5] |

The coordinated expression of these genes is crucial for the timely and efficient production of the nocardicin family of molecules. The nocR gene product, a Streptomyces Antibiotic Regulatory Protein (SARP)-like transcriptional activator, plays a pivotal role in initiating the biosynthetic cascade[5].

II. The Core Synthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Driven Process

The backbone of the nocardicin molecule is assembled by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS)[7][8]. In the case of nocardicins, this machinery is composed of two large proteins, NocA and NocB, which function in a coordinated fashion[5][7].

The biosynthesis is initiated with the precursor molecule L-p-hydroxyphenylglycine (pHPG), a non-proteinogenic amino acid whose own synthesis is directed by the nocF, nocG, and nocN genes within the cluster[5]. The NRPS then sequentially incorporates and modifies amino acid building blocks. While initial hypotheses suggested a tripeptide precursor, further studies have indicated a more complex pentapeptide intermediate that undergoes subsequent processing[7].

A key and unusual event in this process is the formation of the characteristic monocyclic β-lactam ring. This is not a post-assembly modification but rather an integrated step within the NRPS machinery itself, a testament to the versatility of these enzymatic complexes[7][8].

III. The Path to Nocardicin D: A Tale of Tailoring Enzymes

The initial product released from the NRPS assembly line is not the final, bioactive molecule but rather a precursor that undergoes a series of modifications by tailoring enzymes. The earliest β-lactam-containing intermediate in the pathway is Nocardicin G.

From this central intermediate, the pathway diverges to create the family of nocardicin compounds. The conversion of these intermediates is orchestrated by a suite of tailoring enzymes encoded within the gene cluster.

To understand the specific biosynthesis of Nocardicin D, a comparison of its structure with related nocardicins is essential.

Structural Comparison of Key Nocardicins

| Compound | Key Structural Feature at the Side Chain |

| Nocardicin G | Amine group |

| Nocardicin C | Homoserine side chain |

| Nocardicin A | Oxime group on the homoserine side chain |

| Nocardicin D | Keto group on the homoserine side chain |

This comparison reveals a clear biosynthetic relationship. The conversion of Nocardicin G to Nocardicin C involves the addition of a homoserine side chain, a reaction catalyzed by a dedicated transferase. Subsequently, Nocardicin C can be oxidized to form Nocardicin A, a reaction mediated by the N-oxygenase NocL.

The formation of Nocardicin D represents an alternative fate for an intermediate in this pathway. The presence of a keto group in Nocardicin D suggests that it is likely formed through the deamination of the amine group of an earlier precursor, such as Nocardicin G or a related intermediate. This transformation is likely catalyzed by an aminotransferase or a deaminase enzyme. While the specific enzyme responsible for this step has not been explicitly characterized in the provided literature, its existence can be inferred from the structure of Nocardicin D.

IV. Proposed Biosynthetic Pathway to Nocardicin D

Based on the available evidence, the following biosynthetic pathway for Nocardicin D can be proposed:

Figure 1. Proposed biosynthetic pathway for Nocardicin D.

This diagram illustrates the convergence of precursor pathways to the NRPS machinery, leading to the formation of the key intermediate, Nocardicin G. From this branch point, tailoring enzymes direct the synthesis towards the various nocardicin analogues, with a putative deaminase or aminotransferase catalyzing the formation of Nocardicin D.

V. Experimental Methodologies for Elucidating the Pathway

The elucidation of the nocardicin biosynthetic pathway has relied on a combination of classical and modern molecular biology techniques.

A. Gene Inactivation and Complementation

A foundational technique for assigning function to genes within the cluster is targeted gene inactivation. This involves disrupting a specific gene and observing the effect on nocardicin production.

Protocol: Gene Inactivation in Nocardia uniformis

-

Construct a disruption vector: A plasmid containing a selectable marker (e.g., an apramycin resistance cassette) is engineered to carry fragments of the target gene flanking the marker.

-

Protoplast transformation: Nocardia uniformis cells are treated with lysozyme to generate protoplasts. The disruption vector is then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection of mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events will result in the replacement of the target gene with the resistance cassette.

-

Analysis of mutants: The resulting mutant strains are then cultured in fermentation media, and the culture supernatants are analyzed by High-Performance Liquid Chromatography (HPLC) and bioassays to determine the impact on nocardicin production.

Complementation studies, where a functional copy of the inactivated gene is reintroduced on a shuttle vector, are then performed to confirm that the observed phenotype is a direct result of the gene disruption.

B. Heterologous Expression and In Vitro Enzymatic Assays

To definitively determine the function of a specific enzyme, it can be produced in a heterologous host, such as Escherichia coli, and its activity assayed in vitro.

Workflow: Heterologous Expression and Characterization

Figure 2. Workflow for heterologous expression and in vitro characterization of a biosynthetic enzyme.

This approach allows for the unambiguous determination of an enzyme's substrate specificity and catalytic function, providing direct evidence for its role in the biosynthetic pathway.

VI. Future Perspectives and Applications

A thorough understanding of the Nocardicin D biosynthetic pathway opens up exciting possibilities for synthetic biology and drug development.

-

Metabolic Engineering: Overexpression of the putative deaminase responsible for Nocardicin D formation, or inactivation of competing pathways, could lead to increased titers of this specific compound.

-

Combinatorial Biosynthesis: The modular nature of NRPSs and the promiscuity of some tailoring enzymes could be exploited to create novel nocardicin analogues with improved antimicrobial properties. By swapping domains or introducing genes from other biosynthetic pathways, it may be possible to generate a library of new monobactam antibiotics.

-

Biocatalysis: The enzymes of the nocardicin pathway, particularly the tailoring enzymes, could be utilized as biocatalysts for the stereo- and regioselective modification of other molecules, including semi-synthetic antibiotic precursors.

Conclusion

The biosynthesis of Nocardicin D in Nocardia uniformis is a testament to the elegance and complexity of natural product biosynthesis. From the coordinated regulation of a dedicated gene cluster to the intricate choreography of the NRPS machinery and the precise modifications imparted by tailoring enzymes, each step is finely tuned to produce this unique monocyclic β-lactam. While the core pathway leading to the nocardicin scaffold is becoming increasingly clear, further investigation into the specific tailoring enzymes, such as the one responsible for Nocardicin D formation, will provide a more complete picture. This knowledge not only deepens our understanding of the fundamental principles of microbial secondary metabolism but also provides a powerful toolkit for the future development of novel and effective antibiotics.

References

- Aoki, H., Sakai, H., Kohsaka, M., Konomi, T., & Hosoda, J. (1976). Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization. The Journal of antibiotics, 29(5), 492–500.

- Gaudelli, N. M., Long, D. H., & Townsend, C. A. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.

- Gunsior, M., Breazeale, S. D., Lind, A. J., Ravel, J., Janc, J. W., & Townsend, C. A. (2004). The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A. Chemistry & biology, 11(7), 927–938.

- Hosoda, J., Konomi, T., Tani, N., Aoki, H., & Imanaka, H. (1977). Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis. Bioscience, Biotechnology, and Biochemistry, 41(10), 2013-2020.

- Kelly, W. L., & Townsend, C. A. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.

- Kelly, W. L., & Townsend, C. A. (2005). Mutational analysis of nocK and nocL in the nocardicin A producer Nocardia uniformis. Journal of bacteriology, 187(2), 739–746.

- Kelly, W. L., & Townsend, C. A. (2005). Mutational analysis of nocK and nocL in the nocardicin A producer Nocardia uniformis. Journal of bacteriology, 187(2), 739–746.

- Kojo, H., Mine, Y., Nishida, M., Goto, S., & Kuwahara, S. (1988). Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases. Microbiology and immunology, 32(2), 119–130.

- Komori, T., Kamiya, T., & Hashimoto, M. (1979). Nocardicin A and B, monocyclic .beta.-lactam antibiotics from a Nocardia species. Journal of the American Chemical Society, 101(1), 222-224.

- Hosoda, J., Konomi, T., Tani, N., Aoki, H., & Imanaka, H. (1977). Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis. Bioscience, Biotechnology, and Biochemistry, 41(10), 2013-2020.

- Gaudelli, N. M., & Townsend, C. A. (2014). Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nocardicin A. Retrieved from [Link]

-

PubChem. (n.d.). Nocardicin A. Retrieved from [Link]

- Tripodi, F., & Zavilʼgelʼskiĭ, I. B. (2022). The genus Nocardia as a source of new antimicrobials. The Journal of antibiotics, 75(1), 1–11.

-

Wikipedia. (2023, December 28). Nocardia. In Wikipedia. Retrieved January 14, 2026, from [Link]

- Townsend, C. A., & Brown, A. M. (1983). Nocardicin A biosynthesis: stereochemical course of monocyclic .beta.-lactam formation. Journal of the American Chemical Society, 105(4), 913–918.

- Townsend, C. A., Salituro, G. M., Nguyen, L. T., & DiNovi, M. J. (1986). Biogenetically-modelled total syntheses (−)-nocardicin A and (−)-nocardicin G. Tetrahedron Letters, 27(33), 3819-3822.

- Gunsior, M., Breazeale, S. D., Lind, A. J., Ravel, J., Janc, J. W., & Townsend, C. A. (2004). The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A. Chemistry & biology, 11(7), 927–938.

- Townsend, C. A., & Brown, A. M. (1981). Biosynthetic studies of nocardicin A. Journal of the American Chemical Society, 103(9), 2873–2875.

- Aoki, H., Sakai, H., Kohsaka, M., Konomi, T., & Hosoda, J. (1976). Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization. The Journal of antibiotics, 29(5), 492–500.

- Ji, X., D'Agostino, P. M., & Gulder, T. A. (2022). Furanolide Tailoring Enzymology in Cyanobacterin Biosynthesis. ChemRxiv.

-

ResearchGate. (n.d.). Nocardicins isolated from Nocardia uniformis. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Nocardicin A. In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocardicin A - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nocardicin A | C23H24N4O9 | CID 6400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Probing the Enigma: A Technical Guide to Speculating and Elucidating the Mechanism of Action of Nocardicin D

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the speculative mechanism of action of Nocardicin D. By leveraging established knowledge of related compounds and outlining a rigorous experimental pipeline, we aim to provide a self-validating system for inquiry into this promising antibiotic candidate.

Part 1: Deconstructing the Unknown: A Foundational Hypothesis for Nocardicin D's Bioactivity

Nocardicin D belongs to the nocardicin family of antibiotics, which are monocyclic β-lactam compounds (monobactams) produced by actinomycetes.[1][2][3] While Nocardicin A is the most studied member of this family, exhibiting moderate activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species, the specific mechanism of Nocardicin D remains unelucidated.[3][4][5]

Our central hypothesis posits that Nocardicin D, like other monobactams, functions by inhibiting bacterial cell wall biosynthesis through the targeted inactivation of essential penicillin-binding proteins (PBPs). [6][7][8][9] This inhibition is expected to be bactericidal, leading to cell lysis.[7][9] The unique structural modifications of Nocardicin D compared to Nocardicin A likely modulate its target affinity, spectrum of activity, and susceptibility to β-lactamases.

The proposed cascade of events for Nocardicin D's mechanism of action is as follows:

-

Periplasmic Penetration: For Gram-negative bacteria, Nocardicin D must first traverse the outer membrane to reach its targets in the periplasmic space.

-

PBP Recognition and Acylation: Within the periplasm, the strained β-lactam ring of Nocardicin D is recognized by the active site of specific PBPs. A serine residue in the PBP active site nucleophilically attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[10]

-

Inhibition of Peptidoglycan Cross-linking: The acylation of PBPs inactivates their crucial transpeptidase activity, which is responsible for cross-linking the peptide side chains of peptidoglycan strands.[10][11]

-

Cell Wall Destabilization and Lysis: The disruption of peptidoglycan synthesis and remodeling weakens the structural integrity of the bacterial cell wall, rendering the bacterium susceptible to osmotic stress and ultimately leading to cell lysis.[8][11]

Part 2: An Experimental Roadmap for Validating the Speculative Mechanism

To systematically investigate and validate the hypothesized mechanism of action of Nocardicin D, a multi-pronged experimental approach is essential. The following sections detail the key experimental protocols and the rationale behind their application.

Initial Characterization: Minimum Inhibitory Concentration (MIC) and Spectrum of Activity

The initial step is to determine the in vitro antibacterial activity of Nocardicin D against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This will establish its spectrum of activity and provide a baseline for further mechanistic studies.

| Parameter | Description | Expected Outcome for Nocardicin D |

| MIC | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Low MIC values against specific Gram-negative bacteria, potentially with some activity against a limited range of Gram-positive organisms. |

| Spectrum of Activity | The range of bacterial species against which an antibiotic is effective. | A narrow to moderate spectrum, primarily targeting Gram-negative bacilli. |

Target Engagement: Penicillin-Binding Protein (PBP) Competition Assays

To directly test the hypothesis that Nocardicin D targets PBPs, a competitive binding assay is employed. This assay will determine the affinity of Nocardicin D for various PBPs from a target organism (e.g., Escherichia coli).

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from the target organism.[12]

-

Competitive Incubation: Incubate the membrane preparations with varying concentrations of Nocardicin D.

-

Labeled Penicillin Binding: Add a labeled form of penicillin (e.g., 3H-penicillin or a fluorescently tagged penicillin) to the mixture.[12][13]

-

SDS-PAGE and Detection: Separate the membrane proteins by SDS-PAGE and visualize the labeled PBPs using autoradiography or fluorescence imaging.[12][13]

A reduction in the signal from the labeled penicillin in the presence of Nocardicin D indicates successful competition for PBP binding sites. The concentration of Nocardicin D required to inhibit 50% of the labeled penicillin binding (IC50) can be calculated to determine its affinity for specific PBPs.

Cellular Impact: Analysis of Peptidoglycan Biosynthesis

To confirm that PBP inhibition by Nocardicin D translates to a functional disruption of cell wall synthesis, a whole-cell assay monitoring peptidoglycan biosynthesis is crucial.

-

Bacterial Culture: Grow the target bacterial strain to mid-logarithmic phase.

-

Nocardicin D Treatment: Expose the bacterial cultures to varying concentrations of Nocardicin D.

-

Radiolabeled Precursor Incorporation: Add a radiolabeled peptidoglycan precursor, such as 14C-labeled N-acetylglucosamine (UDP-GlcNAc), to the cultures.[14]

-

Peptidoglycan Isolation and Quantification: After a defined incubation period, isolate the cross-linked peptidoglycan and quantify the incorporated radioactivity.[14]

A dose-dependent decrease in the incorporation of the radiolabeled precursor into the peptidoglycan fraction would provide strong evidence that Nocardicin D inhibits cell wall synthesis.

Part 3: Visualizing the Speculative Pathway and Experimental Logic

To further clarify the proposed mechanism and the experimental strategy, the following diagrams have been generated using Graphviz.

Caption: Speculative signaling pathway of Nocardicin D's mechanism of action.

Caption: Logical workflow for the experimental validation of Nocardicin D's mechanism.

References

-

Monobactam - Wikipedia. [Link]

-

3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. [Link]

-

Monobactams: Drug Class, Uses, Side Effects, Drug Names - RxList. [Link]

-

3.21: Monobactams - Medicine LibreTexts. [Link]

-

Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC - NIH. [Link]

-

Penicillin Binding Protein Assay - Hancock Lab. [Link]

-

A Method to Assay Penicillin-Binding Proteins | Springer Nature Experiments. [Link]

-

Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC. [Link]

-

Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC - NIH. [Link]

-

Chemical Biology Tools for examining the bacterial cell wall - PMC - PubMed Central - NIH. [Link]

-

Nocardicin A - Wikipedia. [Link]

-

Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed. [Link]

-

Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed. [Link]

-

Penicillin-Binding Protein Imaging Probes - PMC - NIH. [Link]

-

Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PubMed Central. [Link]

-

Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk - ACS Publications. [Link]

-

(PDF) Bioactive molecules from Nocardia: diversity, bioactivities and biosynthesis - ResearchGate. [Link]

-

What is the process of bacterial cell wall formation? - Heredity Biosciences. [Link]

-

Breaking down the cell wall: Still an attractive antibacterial strategy - Frontiers. [Link]

-

nocardicin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Nocardicin A and B, monocyclic .beta.-lactam antibiotics from a Nocardia species | Journal of the American Chemical Society - ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nocardicin A - Wikipedia [en.wikipedia.org]

- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monobactam - Wikipedia [en.wikipedia.org]

- 7. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 8. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. med.libretexts.org [med.libretexts.org]

- 10. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hereditybio.in [hereditybio.in]

- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nocardicin Family of Monobactam Antibiotics and their Antibacterial Spectrum

Executive Summary

The nocardicins represent the first family of naturally occurring monocyclic β-lactam antibiotics, or monobactams, isolated from the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1][2] This technical guide provides a comprehensive overview of their antibacterial spectrum, mechanism of action, and the methodologies used for their evaluation. While several congeners (Nocardicin A-G) have been identified, the vast majority of published research focuses on Nocardicin A, the most potent and abundant member of the family.[3] Consequently, this guide will use Nocardicin A as the primary exemplar to detail the characteristics of this antibiotic class. It is critical for the scientific community to note that detailed, publicly available data on the specific antibacterial spectrum of minor congeners, including Nocardicin D, is exceptionally scarce. This document will therefore concentrate on the well-established properties of Nocardicin A to provide a robust framework for understanding the potential of the broader nocardicin family.

Introduction to the Nocardicin Family

Discovered in the 1970s, the nocardicins introduced a new structural class of β-lactam antibiotics characterized by a lone, non-fused β-lactam ring.[4] This structural distinction confers a unique spectrum of activity and a notable stability against many common β-lactamase enzymes.[5] The family comprises several related compounds, with Nocardicin A being the principal metabolite.[3] The notable activity of Nocardicin A is attributed to key structural features, including a syn-configured oxime moiety.[2] While displaying a narrower spectrum than bicyclic β-lactams like penicillins and cephalosporins, the nocardicins exhibit potent activity against specific and often problematic Gram-negative pathogens.[3][6]

Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, the antibacterial effect of nocardicins is derived from their ability to inhibit bacterial cell wall synthesis. The primary molecular targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, catalyzing the transpeptidation reaction that cross-links the peptide side chains, thereby giving the cell wall its structural integrity.

Nocardicin A exerts its bactericidal effect by covalently binding to the active site of specific PBPs. This acylation inactivates the enzyme, preventing the necessary cross-linking of the peptidoglycan layer. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. In Escherichia coli, Nocardicin A has been shown to have a high affinity for PBP-1a, PBP-1b, PBP-2, and PBP-4.

Antibacterial Spectrum of Nocardicin A

The antibacterial activity of Nocardicin A is selectively targeted towards Gram-negative bacteria, with a pronounced efficacy against several clinically relevant species. It is generally inactive against Gram-positive bacteria and fungi.[7] The in vitro activity of Nocardicin A can be significantly influenced by the composition of the assay medium, with components like sodium chloride identified as major inhibitors.[8]

Spectrum of Activity

Nocardicin A demonstrates moderate to potent activity against:

-

Pseudomonas aeruginosa : Its activity against clinical isolates has been reported to be approximately twice that of carbenicillin.[6][9]

-

Proteus species : It is effective against indole-positive and indole-negative groups, including P. mirabilis, P. rettgeri, and P. inconstans.[6][9]

-

Serratia marcescens : A significant percentage of strains, often resistant to other β-lactam antibiotics, are inhibited by Nocardicin A.[6][9]

-

Neisseria species .[3]

Conversely, Nocardicin A shows no significant activity against Staphylococcus species and most strains of Escherichia coli.[6][9] An important feature is the lack of cross-resistance with other β-lactam antibiotics.[6] Furthermore, Nocardicin A is highly stable to degradation by a wide range of chromosomal and plasmid-mediated β-lactamases.[5]

Quantitative Activity Data (Minimum Inhibitory Concentrations)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes published MIC values for Nocardicin A against various Gram-negative bacteria.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Clinical Isolates | Approx. 2x more active than carbenicillin | [6][9] |

| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5 | [6][9] |

| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5 | [6][9] |

| Proteus inconstans | Clinical Isolates | 3.13 - 12.5 | [6][9] |

| Proteus vulgaris | Clinical Isolates | 25 - 50 | [6][9] |

| Serratia marcescens | 30 strains | 12.5 - 50 | [6][9] |

| Escherichia coli | Not specified | No significant activity | [6][9][10] |

| Staphylococcus aureus | Not specified | No significant activity | [10] |

Note: MIC values are highly dependent on the specific strain and the testing conditions used, particularly the assay medium.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of an antibiotic's antibacterial spectrum is fundamentally reliant on standardized susceptibility testing. The broth microdilution method is a gold-standard, quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Principle

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits this growth.

Step-by-Step Methodology

-

Preparation of Antimicrobial Agent Stock:

-

Accurately weigh and dissolve Nocardicin D (or A) in a suitable solvent to create a high-concentration stock solution. Sterilize the solution by filtration.

-

-

Preparation of Microdilution Plate:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (or another appropriate medium) into all wells of a 96-well plate.

-

Perform serial two-fold dilutions of the antibiotic stock solution across the plate to achieve the desired final concentration range.

-

Leave designated wells without antibiotic to serve as positive growth controls. Include wells with broth only as sterility controls.

-

-

Inoculum Preparation:

-

Isolate several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microdilution plate with the prepared bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. A reading aid, such as a viewing box, is recommended.

-

The MIC is the lowest concentration of the antibiotic in a well that remains clear, indicating no visible growth.

-

Sources

- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nocardicin A, a new monocyclic beta-lactam antibiotic IV. Factors influencing the in vitro activity of Nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Nocardicin D from Nocardia uniformis subsp. tsuyamanensis

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword: The Enduring Significance of β-Lactams and the Unique Position of Nocardicin D

The β-lactam antibiotics represent a cornerstone of modern medicine, their discovery and application marking a paradigm shift in the fight against bacterial infections. Within this extensive family, the nocardicins, produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis, hold a unique position as naturally occurring monocyclic β-lactams. While Nocardicin A has been the subject of considerable research, a family of related compounds, including Nocardicin D, is also produced by this fascinating microorganism.[1] This guide provides a detailed technical overview of the producing organism, the biosynthesis of Nocardicin D, and the methodologies for its production, isolation, and characterization, aimed at facilitating further research and development in this area.

I. The Producing Organism: Nocardia uniformis subsp. tsuyamanensis

Nocardia uniformis subsp. tsuyamanensis is a Gram-positive, aerobic, non-motile actinomycete belonging to the family Nocardiaceae.[2] First identified as the producer of the nocardicin family of antibiotics, the type strain, ATCC 21806 (also known as WS 1571), was isolated from a soil sample in Tsuyama City, Japan.[2][3]

Table 1: Taxonomic Classification of Nocardia uniformis subsp. tsuyamanensis

| Rank | Taxon |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Mycobacteriales |

| Family | Nocardiaceae |

| Genus | Nocardia |

| Species | Nocardia uniformis |

| Subspecies | tsuyamanensis |

Source: UniProt Taxonomy Database

Morphologically, Nocardia uniformis subsp. tsuyamanensis exhibits the characteristic filamentous growth of actinomycetes, forming a branched network of substrate and aerial mycelia. On suitable agar media, the substrate mycelium can appear orange-brown, while the aerial mycelium is typically white, though its development can be sparse. No soluble pigments are usually formed.

II. The Biosynthesis of Nocardicin D: A Non-Ribosomal Peptide Synthetase Pathway

The biosynthesis of the nocardicin family of antibiotics, including Nocardicin D, is a complex process orchestrated by a dedicated gene cluster. At the heart of this pathway are non-ribosomal peptide synthetases (NRPSs), large multi-domain enzymes that assemble the peptide backbone of these natural products from amino acid precursors.[4] The biosynthetic gene cluster for Nocardicin A in Nocardia uniformis has been identified and characterized, providing a model for understanding the formation of other nocardicins.[4]

The core structure of the nocardicins is derived from the amino acids L-serine and two units of the non-proteinogenic amino acid p-hydroxyphenylglycine (pHPG).[4] The biosynthesis of pHPG itself is governed by a set of genes within the nocardicin cluster. The NRPS machinery then sequentially condenses these amino acids to form a tripeptide intermediate. A key and unusual feature of this pathway is the formation of the characteristic monocyclic β-lactam ring, which is catalyzed by a specialized domain within the NRPS.

While the precise enzymatic steps leading specifically to Nocardicin D have not been fully elucidated in the available literature, it is understood to be a variant within the nocardicin family. The structural diversity among nocardicins A through G arises from modifications to the core structure, such as the presence or absence of an oxime moiety and variations in the side chains.[5] For instance, the conversion of Nocardicin C to Nocardicin A is catalyzed by the N-oxygenase, NocL.[4] It is highly probable that the biosynthesis of Nocardicin D involves a similar series of enzymatic modifications to a common biosynthetic intermediate. The unusual 3-amino-3-carboxypropyl side chain present in Nocardicins A to D is derived from S-adenosylmethionine.[5]

Diagram 1: Generalized Biosynthetic Pathway of Nocardicins

Sources

- 1. researchgate.net [researchgate.net]

- 2. Genome insights into the pharmaceutical and plant growth promoting features of the novel species Nocardia alni sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Nocardicin D

Abstract

Nocardicin D is a member of the nocardicin family of monocyclic β-lactam antibiotics, first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis. While less studied than its prominent counterpart, Nocardicin A, Nocardicin D holds significance in the study of β-lactam biosynthesis and structure-activity relationships. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Nocardicin D, contextualized within the broader nocardicin family. It details the structural distinctions, summarizes key physical and chemical properties, and outlines robust analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development, offering both established data and field-proven analytical protocols.

Introduction: The Nocardicin Family of Antibiotics

The nocardicins are a unique class of β-lactam antibiotics characterized by a monocyclic azetidinone ring, distinguishing them from the more common fused-ring systems of penicillins and cephalosporins. They are natural products derived from the actinomycete Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1] The primary and most potent member of this family is Nocardicin A.[2][3][4]

In 1977, a systematic investigation of the fermentation products of this strain revealed the presence of several other related metabolites, which were isolated and named Nocardicins C, D, E, F, and G.[5] These minor components, including Nocardicin D, share the core 3-aminonocardicinic acid (3-ANA) nucleus but differ in their side-chain structures. Understanding these structural analogues is crucial for elucidating the biosynthetic pathway and exploring the chemical space for novel antibacterial agents.

Molecular Structure and Core Properties of Nocardicin D

The definitive structure of Nocardicin D was established through its total synthesis and spectroscopic analysis. The key difference between Nocardicin A and Nocardicin D lies in the side chain attached to the 3-amino group of the β-lactam ring. Nocardicin D is the direct precursor to Nocardicin A; it possesses a keto group in the side chain, which is oximated to form Nocardicin A.[6][7][8]

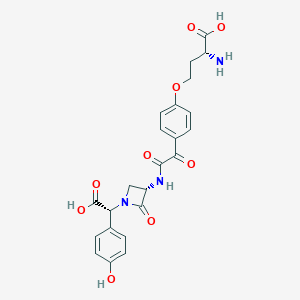

Chemical Structure

The chemical structure of Nocardicin D is presented below. It is characterized by the (αR,3S)-3-[[[4-[(3R)-3-Amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid IUPAC name.

Caption: Chemical structure of Nocardicin D.

Comparative Physicochemical Properties

While detailed experimental data for Nocardicin D is primarily found in foundational, but not readily accessible, literature from the 1970s, its core properties can be summarized and compared with the well-characterized Nocardicin A.

| Property | Nocardicin D | Nocardicin A | Data Source |

| Molecular Formula | C₂₃H₂₃N₃O₉ | C₂₃H₂₄N₄O₉ | Supplier Data |

| Molecular Weight | 485.44 g/mol | 500.46 g/mol | [9], Supplier Data |

| CAS Number | 61425-17-0 | 39391-39-4 | [9] |

| Appearance | Data reported in primary literature | Colorless crystals | [2][3] |

| Core Structural Feature | Monocyclic β-lactam with keto-acyl side chain | Monocyclic β-lactam with oxime-acyl side chain | [6][7][8] |

Note: Specific experimental values for properties such as melting point, solubility, and optical rotation for Nocardicin D were established in the foundational paper by Hosoda et al., 1977.[5]

Analytical Methodologies for Characterization

The characterization of Nocardicin D relies on a combination of chromatographic and spectroscopic techniques. The methodologies are largely analogous to those used for Nocardicin A, leveraging the shared chromophores and core structure.

Chromatographic Separation and Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and purification of nocardicins.

Workflow for HPLC Analysis of Nocardicins

Caption: General workflow for HPLC analysis of Nocardicins.

Detailed Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.

-

Mobile Phase: A gradient elution is often employed for optimal separation of the different nocardicin analogues.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient: A linear gradient from 5% to 60% Solvent B over 30 minutes can effectively separate Nocardicins A, D, and other related compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 270 nm is suitable due to the presence of the p-hydroxyphenyl moieties in the structure.

-

Rationale: The C18 stationary phase provides hydrophobic interaction, separating the slightly different polarities of the nocardicins. TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid functionalities.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and obtaining fragmentation data for structural elucidation.

-

Electrospray Ionization (ESI): ESI is the preferred ionization method due to the polar and non-volatile nature of nocardicins. Analysis in both positive and negative ion modes is recommended.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 486.4.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 484.4.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., using a TOF or Orbitrap analyzer) is critical for confirming the elemental composition (C₂₃H₂₃N₃O₉).

-

Tandem MS (MS/MS): Fragmentation analysis helps to confirm the structure. Key expected fragments would arise from the cleavage of the amide bond linking the side chain to the β-lactam ring and fragmentation of the side chains themselves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive, detailed structural characterization of the molecule in solution. While the complete assigned spectrum for Nocardicin D was reported in the 1979 synthesis paper by Kamiya et al., the general approach is outlined here.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Nocardicin D in a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a pH adjustment are common choices due to the compound's polarity and the presence of exchangeable protons.

-

¹H NMR: This spectrum will reveal the number of different types of protons and their connectivity. Key signals include:

-

Aromatic protons from the two p-hydroxyphenyl rings.

-

Protons on the β-lactam ring, which are characteristic in their chemical shift and coupling constants.

-

Aliphatic protons from the homoserine-derived portion of the side chain.

-

-

¹³C NMR: This spectrum identifies the number of chemically distinct carbon atoms, including the characteristic signals for the β-lactam carbonyl (~170 ppm) and the side-chain keto group (>190 ppm).

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying key functional groups present in the molecule.

Expected Characteristic IR Absorptions for Nocardicin D:

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~3300-3400 | O-H (Phenol), N-H (Amide) | Broad signals from hydroxyl and amide groups. |

| ~3000-3100 | C-H (Aromatic) | Stretching vibrations of aromatic C-H bonds. |

| ~2850-2960 | C-H (Aliphatic) | Stretching vibrations of aliphatic C-H bonds. |

| ~1760 | C=O (β-Lactam) | Highly characteristic, high-frequency stretch due to ring strain. |

| ~1680 | C=O (Side-chain Keto) | Ketone carbonyl stretch. |

| ~1650 | C=O (Amide I) | Amide carbonyl stretch. |

| ~1600, ~1500 | C=C (Aromatic) | Aromatic ring skeletal vibrations. |

| ~1540 | N-H bend (Amide II) | Amide N-H bending vibration. |

Stability and Storage

The stability of nocardicins is a critical factor for their handling and analysis. The β-lactam ring, while more stable in the monocyclic nocardicins than in many bicyclic systems, is still susceptible to hydrolysis, particularly under non-neutral pH conditions.

-

pH Stability: Nocardicin A shows maximum stability in aqueous solutions at a slightly acidic to neutral pH (around pH 6). It is more susceptible to degradation under strongly acidic or basic conditions. It is reasonable to extrapolate that Nocardicin D would exhibit similar pH-dependent stability.

-

Storage: For long-term preservation of its integrity, Nocardicin D should be stored as a lyophilized powder at -20°C or below, protected from moisture and light. Solutions should be prepared fresh for analysis or stored frozen at -80°C for short periods.

Conclusion

Nocardicin D is a structurally important member of the monobactam family, serving as the direct biosynthetic precursor to Nocardicin A. Its physicochemical characterization relies on a suite of modern analytical techniques, including HPLC, high-resolution mass spectrometry, and multidimensional NMR. While the specific experimental data were established in seminal works, the principles and protocols outlined in this guide provide a robust framework for the contemporary analysis, purification, and characterization of Nocardicin D and other members of this unique antibiotic family. A thorough understanding of these properties is essential for any research aimed at harnessing the therapeutic potential of the nocardicin scaffold.

References

-

PubChem. (n.d.). Nocardicin A. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nocardicin A. Retrieved January 14, 2026, from [Link]

- Kamiya, T., Hashimoto, M., Nakaguchi, O., & Oku, T. (1979). Total synthesis of monocyclic β-lactam antibiotics, nocardicin A and D. Tetrahedron, 35(3), 323-328.

- Hosoda, J., Konomi, T., Tani, N., Aoki, H., & Imanaka, H. (1977). Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis. Agricultural and Biological Chemistry, 41(10), 2013-2020.

-

ResearchGate. (2025). Synthesis and biological activity of some new Schiff's bases, thiazolidinones and azetidinones of 4-hydroxy coumarin. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Nocardia casuarinae sp. nov., an actinobacterial endophyte isolated from root nodules of Casuarina glauca. Retrieved January 14, 2026, from [Link]

- Hosoda, J. (1977). Isolation of New Nocardicins from Nocardia uniformis subsp. tsuyamanensis. Bioscience, Biotechnology, and Biochemistry.

-

Ghodhbane-Gtari, F., et al. (n.d.). Genome insights into the pharmaceutical and plant growth promoting features of the novel species Nocardia alni sp. nov. PMC. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). A modified industrial procedure for large scale preparation of N-alkylimides and N-arylimides in improved yields. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Stereoselective synthesis of 3-amino-4-substituted-2-azetidinones via [2+2] cycloadditions of tricarbonyl(η 6arene)chromium(0)complexed imines. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Retrieved January 14, 2026, from [Link]

- Aoki, H., et al. (1976). Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization. The Journal of antibiotics, 29(5), 492-500.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nocardicin A. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Nocardicin A. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). Nocardicin A, a representative β-lactam antibiotic of the nocardicins subgroup. Retrieved January 14, 2026, from [Link]

-

NP-MRD. (2021). Showing NP-Card for Nocardicin A (NP0023695). Retrieved January 14, 2026, from [Link]

Sources

- 1. Genome insights into the pharmaceutical and plant growth promoting features of the novel species Nocardia alni sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nocardicin A - Wikipedia [en.wikipedia.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nocardicin A | C23H24N4O9 | CID 6400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Nocardicin D in Nocardia Secondary Metabolism

Foreword

The genus Nocardia, a group of filamentous actinobacteria, represents a rich and still largely untapped reservoir of bioactive secondary metabolites.[1][2] While historically overshadowed by their prolific cousins, the Streptomyces, genomic analyses have revealed that the biosynthetic potential of Nocardia is equally vast.[1] Among the notable compounds produced by this genus are the nocardicins, a family of monocyclic β-lactam antibiotics discovered in the 1970s from Nocardia uniformis.[3] These molecules are of significant interest due to their unique structure and activity against Gram-negative bacteria, including opportunistic pathogens like Pseudomonas aeruginosa.[4][5]

This guide provides a deep dive into the secondary metabolism that gives rise to the nocardicin family, with a specific focus on elucidating the role and biosynthetic origin of Nocardicin D. While Nocardicin A is the most abundant and potent member of this family, understanding the biosynthesis of related congeners like Nocardicin D is crucial for a complete metabolic picture and for future bioengineering efforts. We will explore the genetic blueprint, the enzymatic machinery, the regulatory circuits, and the key experimental methodologies required to investigate this fascinating pathway.

The Nocardicin Family: A Structural Overview

The nocardicins are a class of monobactams, characterized by an isolated β-lactam ring.[6] The parent strain, Nocardia uniformis subsp. tsuyamanensis ATCC 21806, produces a spectrum of related compounds, designated Nocardicins A through G.[7] The two key structures for this guide are Nocardicin A, the most active compound, and Nocardicin D.

-

Nocardicin A possesses a complex side chain derived from L-homoserine, which is further modified to contain a characteristic syn-configured oxime moiety. This feature is critical for its enhanced antibacterial activity.[8]

-

Nocardicin D is structurally simpler. It lacks the homoserine-oxime side chain and instead retains a D-p-hydroxyphenylglycine (D-pHPG) moiety attached to the β-lactam nitrogen. This structural difference suggests it is either a precursor to or a shunt product from the main Nocardicin A biosynthetic pathway.

The structural divergence between Nocardicin A and D is the central theme of their respective roles in the secondary metabolism of Nocardia uniformis.

The Genetic Architecture: The noc Biosynthetic Gene Cluster

The production of nocardicins is orchestrated by a dedicated biosynthetic gene cluster (noc), spanning 14 open reading frames (ORFs).[6][7] This cluster contains all the necessary genetic information for precursor supply, core structure assembly, tailoring, regulation, and export.

| Gene | Proposed Function | Evidence/Homology |

| nocA | Non-ribosomal Peptide Synthetase (NRPS) - Modules 1, 2 | Contains Condensation (C), Adenylation (A), and Thiolation (T) domains for peptide assembly.[9] |

| nocB | Non-ribosomal Peptide Synthetase (NRPS) - Modules 3, 4, 5 | Contains C, A, T, and Epimerization (E) domains; includes a terminal Thioesterase (TE) domain.[9] |

| nocF | L-tyrosine-2,3-aminomutase | Involved in the biosynthesis of the pHPG precursor.[7] |

| nocG | β-tyrosine oxidase | Involved in the biosynthesis of the pHPG precursor.[7] |

| nocN | Transaminase | Involved in the biosynthesis of the pHPG precursor.[7] |

| nat | S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase | Attaches the homoserine side chain to the β-lactam intermediate.[6] |

| nocJ | Epimerase | Catalyzes the L-to-D isomerization of the terminal homoserine residue.[10] |

| nocL | Cytochrome P450 N-oxygenase | Forms the syn-oxime on the Nocardicin C intermediate.[8] |

| nocR | Transcriptional Regulator | SARP-family positive regulator, essential for cluster expression.[11] |

| nocH | MFS Transporter | Putative efflux pump for nocardicin export and self-resistance. |

| nocI | MbtH-like protein | Accessory protein, often required for full activity of NRPS adenylation domains. |

| nocK | Esterase/Protease Homolog | Gene disruption shows it is not essential for Nocardicin A biosynthesis.[8] |

| nocD | GNAT family acetyltransferase | Gene disruption shows it is not essential for Nocardicin A biosynthesis.[7] |

| nocE | SGNH/GDSL hydrolase | Gene disruption shows it is not essential for Nocardicin A biosynthesis. |

The Biosynthetic Pathway: From Precursors to Final Products

The assembly of nocardicins is a classic example of non-ribosomal peptide synthesis followed by a series of exquisite tailoring reactions. The pathway is best understood by following the production of Nocardicin A, which allows for the logical placement of Nocardicin D.

Step 1: Precursor Supply The non-proteinogenic amino acid D-p-hydroxyphenylglycine (pHPG) is a key building block. The genes nocF, nocG, and nocN are responsible for its synthesis from L-tyrosine.[7]

Step 2: NRPS-Mediated Assembly and β-Lactam Formation The core peptide is assembled on the NocA/NocB multi-enzyme complex.[9]

-

Module 1 (NocA): Activates and tethers the first molecule of L-pHPG.

-

Module 2 (NocA): Activates and tethers L-serine. The specialized condensation (C) domain of this module not only forms the peptide bond but also catalyzes an intramolecular cyclization via dehydration of the serine residue, directly forming the monocyclic β-lactam ring.

-

Module 3 (NocB): Activates and tethers a second molecule of L-pHPG.

-

Module 4 (NocB): Activates and tethers L-pHPG, which is then epimerized to D-pHPG by the E domain.

-

Module 5 (NocB): Activates and tethers a final L-pHPG, which is also epimerized to D-pHPG.

Step 3: Product Release and the Origin of Nocardicin D The final thioesterase (TE) domain on NocB is responsible for releasing the assembled peptide from the NRPS machinery. It is at this crucial juncture that the pathway diverges:

-

Formation of Nocardicin D: If the TE domain hydrolyzes the peptide chain after the assembly of the first D-pHPG unit on the β-lactam nitrogen (from Module 3), the product is Nocardicin D . This represents a premature release or a "shunt" from the main pathway. Its structure, therefore, is the direct result of the core NRPS assembly without subsequent tailoring.

-

Formation of Nocardicin G (Precursor to A): The canonical pathway continues, and the full peptide is released to form Nocardicin G , which is considered the first stable β-lactam intermediate in the pathway to Nocardicin A.[7]

Step 4: Late-Stage Tailoring to Nocardicin A Nocardicin G undergoes a series of enzymatic modifications to become the highly active Nocardicin A.[9]

-

Homoserine Addition: The enzyme Nat (a 3-amino-3-carboxypropyl transferase) uses S-adenosylmethionine (SAM) as a substrate to attach a homoserine side chain to the amine of the central pHPG residue, forming Nocardicin C.[6]

-

Oxime Formation: The cytochrome P450 enzyme, NocL, oxidizes the newly added amine to form the characteristic syn-oxime. Disruption of nocL leads to the accumulation of Nocardicin C.[8]

-

Epimerization: Finally, the epimerase NocJ converts the L-homoserine moiety to its D-configuration, yielding the final product, Nocardicin A .[10]

Regulation of Nocardicin Production

The expression of the noc gene cluster is tightly controlled. The primary known regulator is NocR , encoded by a gene within the cluster.[11]

-

Positive Control: NocR is a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family. Gene inactivation experiments have definitively shown that NocR is a positive transcriptional regulator, essential for the biosynthesis of Nocardicin A.[11] A nocR mutant strain does not produce detectable levels of nocardicin A or its early precursors.[11]

-

Mechanism of Action: NocR binds to a specific DNA motif in the 126-bp intergenic region between nocF (a precursor gene) and nocA (the first NRPS gene).[11] This binding action likely activates the transcription of the operons required for both precursor supply and peptide assembly, thus coordinating the entire pathway. Analysis of the NocR protein sequence reveals Walker A and B motifs, suggesting that its regulatory activity may be modulated by ATP binding.[11]

Conclusion and Future Perspectives

The biosynthesis of the nocardicin family in Nocardia uniformis is a highly coordinated metabolic process. Nocardicin D, a structurally simpler congener, plays a key role as a metabolic shunt product, representing an off-ramp from the main biosynthetic highway leading to the more potent Nocardicin A. Its existence highlights the fidelity checkpoints and potential inefficiencies of the NRPS machinery, offering a tangible target for metabolic engineering. By understanding the factors that lead to the premature release of Nocardicin D, researchers can devise strategies—such as modifying the TE domain or optimizing precursor pools—to channel metabolic flux more efficiently towards Nocardicin A, potentially increasing yields.

Future research should focus on several key areas:

-